molecular formula C8H8 B1219910 o-Xylylene CAS No. 32714-83-3

o-Xylylene

Cat. No. B1219910
CAS RN: 32714-83-3
M. Wt: 104.15 g/mol
InChI Key: XURVRZSODRHRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-quinodimethane is a quinodimethane.

Scientific Research Applications

Reactive Intermediate in Polymer Chemistry

o-Xylylene plays a crucial role as a reactive intermediate in the synthesis of polymers. The direct observation and generation of o-xylylene in solution have been explored, showcasing its potential in creating novel polymeric materials through dimerization kinetics and other reactions. This reactive molecule's ability to be detected by UV-visible spectroscopy under certain conditions highlights its versatility in polymer chemistry applications (Trahanovsky & Macias, 1986).

Sensor Development

o-Xylylene derivatives have been utilized in the development of selective membrane electrodes, particularly for detecting copper ions. By synthesizing o-xylylene bis(dithiocarbamates) and incorporating them into membrane electrodes, researchers have improved the selectivity and sensitivity of sensors towards specific metal ions, demonstrating o-xylylene's potential in environmental monitoring and analytical chemistry applications (Kamata et al., 1989).

Photochemical Studies

The photochemical behavior of o-xylylene has been studied extensively, shedding light on its formation and decay mechanisms in solution. These investigations provide valuable insights into the photophysics and photochemistry of reactive intermediates, contributing to our understanding of complex chemical processes and the design of photo-responsive materials (Fujiwara et al., 1997).

Biointerface Engineering

Research has explored the use of vapor-based reactive polymers, such as functionalized poly(p-xylylenes), for creating biointerfaces. These polymers can be conformally deposited onto various substrates, allowing for the immobilization of biomolecules and tailoring of surface properties. This application is particularly relevant in biomedical engineering, where customized surface chemistries are crucial for device biocompatibility and functionality (Chen & Lahann, 2011).

properties

CAS RN

32714-83-3

Product Name

o-Xylylene

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

IUPAC Name

5,6-dimethylidenecyclohexa-1,3-diene

InChI

InChI=1S/C8H8/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H2

InChI Key

XURVRZSODRHRNK-UHFFFAOYSA-N

SMILES

C=C1C=CC=CC1=C

Canonical SMILES

C=C1C=CC=CC1=C

Other CAS RN

32796-95-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Xylylene
Reactant of Route 2
o-Xylylene
Reactant of Route 3
o-Xylylene
Reactant of Route 4
o-Xylylene
Reactant of Route 5
o-Xylylene
Reactant of Route 6
o-Xylylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.